molecular formula C15H26N4 B1425694 {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine CAS No. 1272301-38-8

{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine

Cat. No. B1425694
M. Wt: 262.39 g/mol
InChI Key: POPLUSDUPRZKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is related to 4-Piperidinemethanol, which is used as a substrate in solid-phase organic synthesis of a secondary amine .

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

  • Chemical Reactions and Synthesis : Research has explored the reactions of pyrimidine derivatives with amines, including piperidine, revealing mechanisms where primary amines can substitute specific groups in the pyrimidine ring or open rings to form new compounds. These findings are crucial for synthetic chemistry, providing pathways to design and synthesize novel compounds for various applications (Yakubkene & Vainilavichyus, 1998).

Pharmacological Research

  • Antibacterial Activity : Piperidine containing pyrimidine imines have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
  • 5-HT1A Partial Agonists : Aminopyrimidine derivatives have been evaluated as 5-HT1A partial agonists, indicating their potential use in psychiatric and neurological disorders (Dounay et al., 2009).

Agricultural Chemistry

  • Plant Growth Stimulation : Certain pyrimidine derivatives have shown a pronounced effect in stimulating plant growth, suggesting applications in agriculture to enhance crop yields (Pivazyan et al., 2019).

properties

IUPAC Name

2-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-12(2)10-16-11-14-9-13(3)17-15(18-14)19-7-5-4-6-8-19/h9,12,16H,4-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPLUSDUPRZKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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